An In-depth Technical Guide to the Structure Elucidation of 1-(2,3-Dihydro-7-benzofuranyl)ethanone
An In-depth Technical Guide to the Structure Elucidation of 1-(2,3-Dihydro-7-benzofuranyl)ethanone
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For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3-Dihydro-7-benzofuranyl)ethanone is a heterocyclic compound featuring a 2,3-dihydrobenzofuran core substituted with an acetyl group.[1][2] The precise determination of its chemical structure is a critical first step in any research or development endeavor, as the arrangement of atoms dictates its physicochemical properties, biological activity, and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive, technically-grounded walkthrough of the modern spectroscopic techniques employed to unequivocally elucidate the structure of this molecule.
This document moves beyond a simple recitation of procedures. It is designed to provide a senior-level perspective, emphasizing the "why" behind experimental choices and the logical flow of data interpretation. By integrating data from multiple analytical techniques, we can construct a self-validating and robust structural assignment.
Molecular Context: The Building Blocks
Before delving into the analytical techniques, it is essential to understand the fundamental components of 1-(2,3-Dihydro-7-benzofuranyl)ethanone. The molecule, with the chemical formula C₁₀H₁₀O₂, consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring.[1][3] An acetyl group (C(=O)CH₃) is attached to this core. The primary challenge in structure elucidation is to confirm the connectivity and exact positioning of these functional groups.
The Analytical Workflow: A Multi-faceted Approach
The definitive elucidation of a chemical structure is rarely accomplished with a single technique. Instead, a synergistic approach is employed, where each method provides a unique piece of the puzzle. The workflow for 1-(2,3-Dihydro-7-benzofuranyl)ethanone typically involves Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: A typical workflow for the structure elucidation of an organic compound.
Part 1: Unveiling the Functional Groups with Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds, and by extension, the functional groups present in a molecule.[4]
Experimental Protocol (ATR-FTIR)
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Background Spectrum: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded to subtract atmospheric interferences.[4]
-
Sample Application: A small amount of solid 1-(2,3-Dihydro-7-benzofuranyl)ethanone is placed directly onto the ATR crystal, and firm contact is ensured using a pressure arm.[4]
-
Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4]
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Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, is analyzed to identify characteristic absorption bands.[4]
Data Interpretation
The FTIR spectrum of 1-(2,3-Dihydro-7-benzofuranyl)ethanone will exhibit several key absorption bands that provide initial, crucial clues to its structure.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3000-2850 | C-H stretch | Aliphatic (dihydrofuran ring and methyl group) |
| ~1680-1660 | C=O stretch | Aryl ketone (acetyl group) |
| ~1600-1450 | C=C stretch | Aromatic (benzene ring) |
| ~1260-1000 | C-O stretch | Ether (dihydrofuran ring) |
The presence of a strong absorption in the carbonyl region (~1670 cm⁻¹) is indicative of the ketone. The C-O ether linkage of the dihydrofuran ring will also produce a characteristic signal. Aromatic C=C stretching bands further support the presence of the benzene ring.[5]
Part 2: Determining Molecular Weight and Fragmentation with Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.
Experimental Protocol (Electron Ionization - MS)
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Sample Introduction: A small sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to ionize and form a molecular ion (M⁺).
-
Fragmentation: The high energy of electron impact often causes the molecular ion to break apart into smaller, charged fragments.
-
Mass Analysis: The ions are sorted according to their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Data Interpretation
The mass spectrum of 1-(2,3-Dihydro-7-benzofuranyl)ethanone (C₁₀H₁₀O₂) will show a molecular ion peak at an m/z corresponding to its molecular weight (162.19 g/mol ). The fragmentation pattern is particularly informative.
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): A peak at m/z 147 (M-15) would result from the cleavage of the acetyl group's methyl radical.[6]
-
Formation of an acylium ion: A prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ acylium ion, is highly characteristic of a methyl ketone.
-
Cleavage of the dihydrofuran ring: Fragmentation of the dihydrofuran ring can lead to a variety of smaller ions, helping to confirm its presence.
The analysis of these fragmentation patterns allows for the piecing together of the molecule's structural components.[7][8]
Part 3: The Definitive Map - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.[4] Both ¹H and ¹³C NMR are essential.
Experimental Protocol
-
Sample Preparation: A small amount (5-10 mg) of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4]
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
-
2D NMR: For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7-7.2 | Multiplet | 3H | Aromatic protons (H-4, H-5, H-6) |
| ~4.6 | Triplet | 2H | O-CH₂ (H-2) |
| ~3.2 | Triplet | 2H | Ar-CH₂ (H-3) |
| ~2.6 | Singlet | 3H | CO-CH₃ |
Rationale: The downfield chemical shifts of the aromatic protons are expected. The triplet multiplicity for the H-2 and H-3 protons indicates that they are adjacent to each other in the dihydrofuran ring. The singlet for the acetyl methyl group confirms it has no adjacent protons.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of different carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O (ketone) |
| ~160-120 | Aromatic carbons |
| ~72 | O-CH₂ (C-2) |
| ~30 | Ar-CH₂ (C-3) |
| ~28 | CO-CH₃ |
Rationale: The carbonyl carbon is significantly downfield. The aromatic carbons appear in their characteristic region. The aliphatic carbons of the dihydrofuran ring and the acetyl methyl group are found upfield.
2D NMR for Unambiguous Assignment
-
COSY: This experiment shows correlations between protons that are coupled to each other, confirming the H-2/H-3 connectivity in the dihydrofuran ring.
-
HSQC: This spectrum correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of the ¹H and ¹³C signals for the CH and CH₂ groups.
-
HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. This is critical for confirming the position of the acetyl group on the aromatic ring by observing a correlation between the acetyl methyl protons and the aromatic quaternary carbon (C-7).
Caption: Key HMBC correlation confirming the position of the acetyl group.
Conclusion
The structural elucidation of 1-(2,3-Dihydro-7-benzofuranyl)ethanone is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. FTIR provides the initial identification of functional groups, mass spectrometry confirms the molecular weight and offers fragmentation clues, and a suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity. By following this multi-faceted and self-validating approach, researchers can have high confidence in the assigned structure, forming a solid foundation for further investigation into the properties and applications of this compound.
References
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- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
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